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Compound of Interest

Compound Name: Bis(4-iodophenyl)amine

Cat. No.: B1590422

Abstract

This technical guide provides a comprehensive overview of Bis(4-iodophenyl)amine, known
formally by its IUPAC name, 4-iodo-N-(4-iodophenyl)aniline. Designed for researchers,
medicinal chemists, and materials scientists, this document details the compound's chemical
identity, physicochemical properties, validated synthesis and purification protocols, and
spectroscopic characterization. Furthermore, it explores its significant applications as a
versatile building block in palladium-catalyzed cross-coupling reactions for the development of
advanced functional materials and complex pharmaceutical intermediates. The guide includes
detailed, step-by-step experimental procedures, mechanistic insights, and a consolidated
reference list to support further research and application.

Chemical Identity and Physicochemical Properties

4-lodo-N-(4-iodophenyl)aniline is a diarylamine compound symmetrically substituted with iodine
atoms at the para positions of both phenyl rings. This structure provides two highly reactive C-I
bonds, making it an exceptionally useful precursor for sequential or dual cross-coupling
reactions.

Table 1: Chemical Identifiers and Properties
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Parameter Value Source(s)
IUPAC Name 4-iodo-N-(4-iodophenyl)aniline [1]
Common Synonym 4,4'-Diiododiphenylamine [1]
CAS Number 20255-70-3 [1]
Molecular Formula Ci2Hol2N [1]
Molecular Weight 421.01 g/mol [1]
White to light yellow
Appearance [2]
powder/crystal
Melting Point 125-129 °C [1]
C1=CC(=CC=C1NC2=CC=C(
SMILES [1]
Cc=C2))l
SILIWXXAQHNDHM-
InChiKey [1]

UHFFFAOYSA-N

Synthesis and Purification: The Ullmann
Condensation

The synthesis of Bis(4-iodophenyl)amine is efficiently achieved via a copper-catalyzed
Ullmann condensation. This reaction forms the C-N bond by coupling two equivalents of an aryl
halide with an amine. In this case, a self-condensation of 4-iodoaniline can be employed, or
more commonly, the reaction between 4-iodoaniline and 1,4-diiodobenzene. The classical
Ullmann reaction often requires harsh conditions, including high temperatures (typically >180
°C) and stoichiometric amounts of copper powder[3]. However, modern protocols have
introduced the use of copper(l) salt catalysts, often in conjunction with ligands, to facilitate the
reaction under milder conditions.

Rationale for Experimental Choices

o Catalyst: Copper(l) iodide (Cul) is a common and effective catalyst for Ullmann-type C-N
couplings. The Cu(l) species is central to the catalytic cycle, which is believed to involve
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oxidative addition to the aryl iodide, followed by coordination of the amine and subsequent
reductive elimination[3][4].

o Base: A moderately strong base such as potassium carbonate (K=COs3) is crucial. Its role is
to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, which then
coordinates to the copper center.

¢ Solvent: A high-boiling point, polar aprotic solvent like nitrobenzene or 1,2-dichlorobenzene
is traditionally used to achieve the necessary reaction temperatures. These solvents
effectively dissolve the reactants and facilitate heat transfer.

o Temperature: Elevated temperatures are required to overcome the activation energy of the
oxidative addition step and to drive the reaction to completion. The choice of ~180 °C
represents a balance between achieving a reasonable reaction rate and minimizing thermal
decomposition.

Detailed Experimental Protocol: Synthesis via Ullmann
Condensation

This protocol describes a representative synthesis of 4,4'-dinitrotriphenylamine, a closely
related analogue, which highlights the typical conditions for such a condensation. These
conditions can be adapted for the synthesis of Bis(4-iodophenyl)amine using 4-iodoaniline as
the starting material.

Reaction Scheme (Adapted): Aniline + 2 * p-Chloronitrobenzene - 4,4'-Dinitrotriphenylamine
Materials:

Aniline

p-Chloronitrobenzene

Anhydrous Potassium Carbonate (K2CO3)

Copper catalyst (e.g., Cul or copper powder)

High-boiling point solvent (e.g., Nitrobenzene)
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Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer,
reflux condenser, and a nitrogen inlet, combine aniline (1.0 eq), p-chloronitrobenzene (2.2
eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper catalyst
(e.g., 10 mol% Cul).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or
nitrogen, to prevent oxidation of the catalyst and reactants.

e Solvent Addition: Add the high-boiling point solvent (e.g., nitrobenzene) to the flask.

» Reaction: Heat the reaction mixture to approximately 176 °C with vigorous stirring. Maintain
this temperature for 14 hours, monitoring the reaction progress by thin-layer chromatography
(TLC)[5].

o Workup: After completion, cool the reaction mixture to room temperature. Dilute with a
suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts and copper
catalyst.

o Extraction: Wash the filtrate sequentially with dilute HCI to remove any unreacted aniline,
followed by water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate the solvent under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel to yield the pure product[5].
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Fig 1. General workflow for the synthesis of Bis(4-iodophenyl)amine.
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Spectroscopic Characterization

Confirming the structure and purity of the synthesized Bis(4-iodophenyl)amine is critical.
NMR spectroscopy is the primary tool for this purpose. While a directly published spectrum for
this specific compound is not readily available, the expected chemical shifts can be reliably
predicted based on data from closely related analogues like 4,4'-diamino-4"-benzyloxy
triphenylamine[6].

IH NMR (Expected):

The spectrum is expected to be symmetric.

The aromatic protons will appear as two sets of doublets in the range of & 7.0-7.8 ppm.

The protons ortho to the iodine atom will be downfield due to iodine's deshielding effect.

The protons ortho to the amine group will be upfield.

A broad singlet corresponding to the N-H proton will be observed, with its chemical shift
being solvent-dependent.

13C NMR (Expected):

The spectrum will show six distinct signals for the aromatic carbons due to the molecule's
symmetry.

The carbon atom directly bonded to the iodine (C-I) will have a characteristic chemical shift,
typically appearing significantly upfield (around 80-95 ppm) due to the heavy atom effect.

The carbon atom bonded to the nitrogen (C-N) will be deshielded and appear downfield
(around 140-150 ppm).

The remaining aromatic carbons will resonate in the typical range of d 115-140 ppm.

Applications in Organic Synthesis and Materials
Science
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The twin C-1 bonds of Bis(4-iodophenyl)amine make it a valuable and versatile substrate for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-
Hartwig amination reactions. These reactions allow for the precise and efficient formation of
new carbon-carbon and carbon-nitrogen bonds, respectively[2][7].

Role as a Precursor for Hole-Transport Materials (HTMs)

In the field of organic electronics, particularly in the development of perovskite solar cells
(PSCs), triphenylamine derivatives are cornerstone structures for hole-transport materials
(HTMs)[8][9]. HTMs are essential for efficiently extracting photogenerated holes from the
perovskite layer and transporting them to the electrode[10]. Bis(4-iodophenyl)amine serves
as an ideal scaffold. The iodine atoms can be substituted via Suzuki coupling with various aryl
or heteroaryl boronic acids to extend the 1t-conjugated system, or via Buchwald-Hartwig
amination to add further amine functionalities. These modifications are used to precisely tune
the material's Highest Occupied Molecular Orbital (HOMO) energy level for better alignment
with the perovskite valence band, enhance charge mobility, and improve the overall stability
and efficiency of the solar cell device[8][11].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an aryl
halide and an organoboron reagent[2][12]. Bis(4-iodophenyl)amine can undergo a double
Suzuki coupling to attach two new aryl groups, creating complex, extended 11-systems.

Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the double coupling of an aryl di-iodide like
Bis(4-iodophenyl)amine.

Materials:

Bis(4-iodophenyl)amine (1.0 eq)

Arylboronic acid (2.5 eq)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (5 mol%)

Base, e.g., Potassium Carbonate (K2COs) or Cesium Carbonate (Cs2COs) (4.0 eq)
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e Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:

o Reaction Setup: To a Schlenk flask, add Bis(4-iodophenyl)amine (1.0 eq), the arylboronic
acid (2.5 eq), the base (4.0 eq), and the palladium catalyst (5 mol%).

 Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this
cycle three times.

e Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and
water) via syringe.

o Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's
progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

e Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl
acetate and wash with water and then brine.

 Purification: Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter, and remove the
solvent under reduced pressure. Purify the crude residue by column chromatography on
silica gel to obtain the desired diarylated product[13].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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